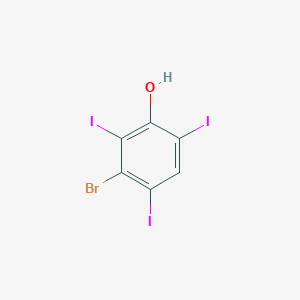

Phenol, 3-bromo-2,4,6-triiodo-

CAS No.: 124311-19-9

Cat. No.: VC14129129

Molecular Formula: C6H2BrI3O

Molecular Weight: 550.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124311-19-9 |

|---|---|

| Molecular Formula | C6H2BrI3O |

| Molecular Weight | 550.70 g/mol |

| IUPAC Name | 3-bromo-2,4,6-triiodophenol |

| Standard InChI | InChI=1S/C6H2BrI3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H |

| Standard InChI Key | JANLOHOAQTVPQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1I)Br)I)O)I |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 3-bromo-2,4,6-triiodophenol is C₆H₂BrI₃O, with a molecular weight of 550.70 g/mol. Its IUPAC name is 3-bromo-2,4,6-triiodophenol, and it is structurally related to other halogenated phenols such as 2,4,6-triiodophenol (C₆H₃I₃O) and 2,4,6-tribromophenol (C₆H₃Br₃O). The presence of both bromine and iodine substituents introduces steric and electronic effects that influence reactivity and stability .

Structural Comparison with Analogues

Synthesis and Manufacturing

The synthesis of 3-bromo-2,4,6-triiodophenol typically involves sequential halogenation steps. A plausible route, inferred from analogous methodologies 10, includes:

Halogenation Sequence

-

Iodination of Phenol:

Phenol undergoes electrophilic iodination using iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HNO₃) to yield 2,4,6-triiodophenol . -

Bromination at the 3-Position:

Selective bromination of 2,4,6-triiodophenol is achieved using bromine (Br₂) in a non-polar solvent (e.g., dichloromethane) under controlled conditions. The electron-withdrawing iodine substituents direct bromination to the remaining para/ortho positions 10.

Challenges in Synthesis

-

Regioselectivity: Ensuring bromination occurs exclusively at the 3-position requires precise control of reaction conditions (temperature, solvent polarity) .

-

Purification: Separation from polybrominated byproducts (e.g., 2,3,4,6-tetrabromo derivatives) necessitates chromatographic techniques .

Physical and Chemical Properties

Physical Properties

-

Density: ~3.0 g/cm³ (higher than 2,4,6-tribromophenol (2.8 g/cm³) due to iodine’s larger atomic radius ).

-

Solubility: Insoluble in water; soluble in organic solvents (DMSO, DMF) .

Chemical Reactivity

-

Acidity: The hydroxyl group has a pKa of ~6.5 (similar to 2,4,6-triiodophenol ).

-

Oxidative Stress Induction: Generates reactive oxygen species (ROS) in cellular systems, analogous to 2,4,6-triiodophenol .

-

Electrophilic Substitution: The electron-deficient aromatic ring undergoes further halogenation or nitration at activated positions10.

Biological Activity and Applications

Environmental and Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume